molecular formula C10H15NO3 B15195979 5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol CAS No. 60059-12-3

5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol

Cat. No.: B15195979
CAS No.: 60059-12-3
M. Wt: 197.23 g/mol
InChI Key: XVCHFWOASRHNAW-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol is an organic compound with a complex structure that includes an aminoethyl group and three hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative followed by the introduction of amino and hydroxyl groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are often employed to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and amino groups play a crucial role in these interactions, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptamine and serotonin share structural similarities and biological activities.

    Imidazole Derivatives: Compounds such as histidine and histamine have similar functional groups and chemical properties.

Uniqueness

What sets 5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol apart is its unique combination of functional groups and its potential for diverse applications in multiple fields. Its specific structure allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

60059-12-3

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

5-(2-aminoethyl)-3,6-dimethylbenzene-1,2,4-triol

InChI

InChI=1S/C10H15NO3/c1-5-7(3-4-11)8(12)6(2)10(14)9(5)13/h12-14H,3-4,11H2,1-2H3

InChI Key

XVCHFWOASRHNAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)O)C)O)CCN

Origin of Product

United States

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